

Thermodynamic Properties of 4-Isopropylanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated thermodynamic properties of **4-isopropylanisole** (also known as 4-methoxycumene). Due to a lack of extensive experimental data in publicly available literature, this document focuses on established physical properties and outlines the detailed experimental protocols required to determine its key thermodynamic characteristics. This information is crucial for professionals in drug development and chemical research, where understanding the energetic properties of molecules is essential for process design, safety assessment, and computational modeling.

Core Properties of 4-Isopropylanisole

4-Isopropylanisole is an aromatic ether with the molecular formula $C_{10}H_{14}O$.^{[1][2][3]} Its structure, featuring a methoxy group and an isopropyl group on a benzene ring, influences its physical and chemical behavior.^{[2][4]} A summary of its key physical properties is presented in Table 1. While some thermodynamic properties have been estimated through computational methods, experimental validation is paramount for high-precision applications.

Table 1: Physical and Estimated Thermodynamic Properties of **4-Isopropylanisole**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	[1][3]
Molecular Weight	150.22 g/mol	[1][2][3]
CAS Number	4132-48-3	[1][3]
Appearance	Colorless clear liquid (est.)	[5][6]
Boiling Point	210 - 213 °C at 760 mmHg	[5][7][8]
Melting Point	60 - 61 °C	[7]
Density	0.935 - 0.946 g/mL at 20-25 °C	[5][7][8]
Refractive Index	1.501 - 1.505 at 20 °C	[5][7]
Flash Point	82.78 °C (181.00 °F) TCC	[5][6]
Vapor Pressure	0.388 - 0.4 mmHg at 25 °C (est.)	[6][7]
logP (Octanol/Water)	2.819 - 3.720 (est.)	[6][9]
Standard Enthalpy of Formation (Gas, ΔfH°gas)	-162.17 kJ/mol (Joback Method, Calculated)	[9]
Standard Gibbs Free Energy of Formation (ΔfG°)	28.66 kJ/mol (Joback Method, Calculated)	[9]
Enthalpy of Vaporization (ΔvapH°)	42.81 kJ/mol (Joback Method, Calculated)	[9]
Enthalpy of Fusion (ΔfusH°)	12.97 kJ/mol (Joback Method, Calculated)	[9]

Note: "est." denotes an estimated value, and "Calculated" refers to values derived from computational models, which await experimental verification.

Experimental Determination of Thermodynamic Properties

Accurate thermodynamic data is obtained through precise experimental measurements. The following sections detail the standard protocols for determining the enthalpy of combustion, heat capacity, and vapor pressure of liquid organic compounds like **4-isopropylanisole**.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH_c°) is a fundamental thermodynamic property, providing insight into the energy content of a substance. It is determined experimentally using a bomb calorimeter.

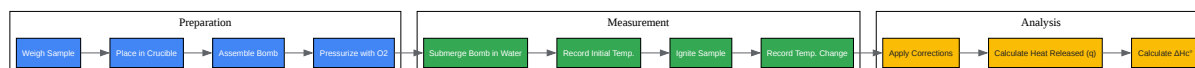
Experimental Protocol:

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of high-purity **4-isopropylanisole** is placed in a crucible within the bomb calorimeter. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary.
- **Calorimeter Assembly:** The crucible is placed in the bomb, and a fine fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Water Bath:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to $\pm 0.001^\circ\text{C}$).
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections and Calculation:** The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the combustion of the fuse wire. The heat capacity of the calorimeter (C_{cal}), determined by combusting a standard substance like benzoic acid, is used to calculate the total heat released (q).^{[10][11]}

$$q = C_{\text{cal}} \times \Delta T$$

The enthalpy of combustion per mole is then calculated from the heat released and the number of moles of the sample combusted.[11]

Logical Workflow for Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (C_p) of a liquid is a measure of the amount of heat energy required to raise the temperature of a unit mass of the substance by one degree. The ASTM E1269 standard provides a reliable method for its determination using a Differential Scanning Calorimeter.[12][13]

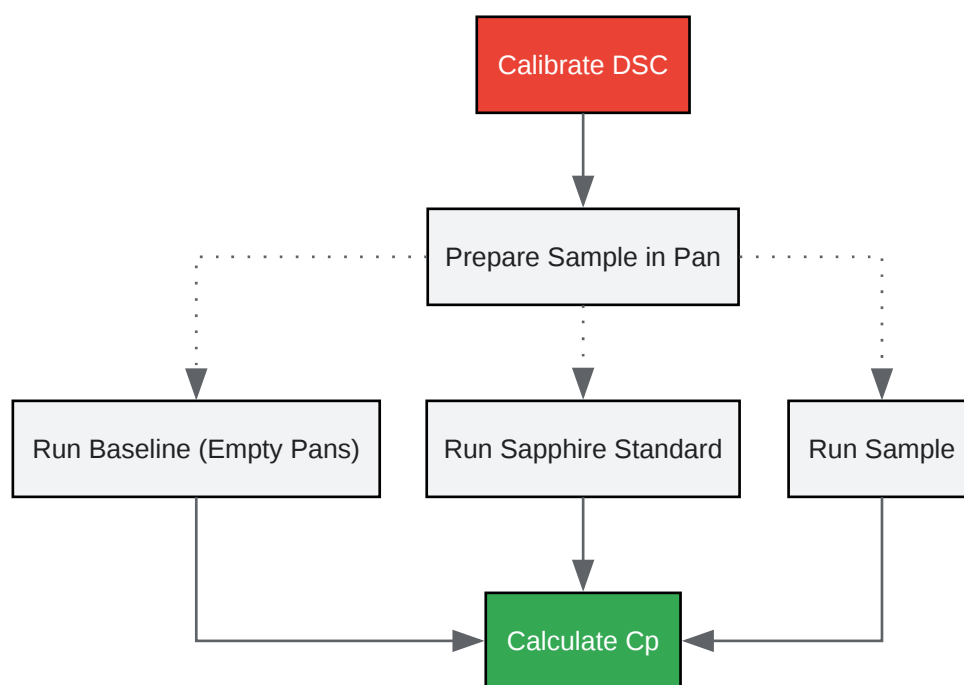
Experimental Protocol:

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).
- **Sample Preparation:** A small, accurately weighed sample of **4-isopropylanisole** (typically 10-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Baseline Determination:** An initial scan is performed with empty sample and reference pans to establish the baseline heat flow over the desired temperature range (e.g., -50 °C to 150 °C).

- **Sapphire Standard Scan:** A sapphire standard of known mass is run under the same conditions to determine the heat capacity calibration factor.
- **Sample Scan:** The sample pan is placed in the DSC, and the temperature is scanned at a constant heating rate (e.g., 10-20 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calculation:** The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the following relationship:

$$Cp_{\text{sample}} = (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{sapphire}} - DSC_{\text{baseline}}) \times (\text{mass}_{\text{sapphire}} / \text{mass}_{\text{sample}}) \times Cp_{\text{sapphire}}$$

Experimental Workflow for DSC Heat Capacity Measurement



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Caption: Workflow for measuring specific heat capacity using DSC (ASTM E1269).

Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility substances. From the temperature dependence of the vapor pressure, the standard enthalpy of vaporization ($\Delta H_{\text{vap}}^\circ$) can be determined using the Clausius-Clapeyron equation.

Experimental Protocol:

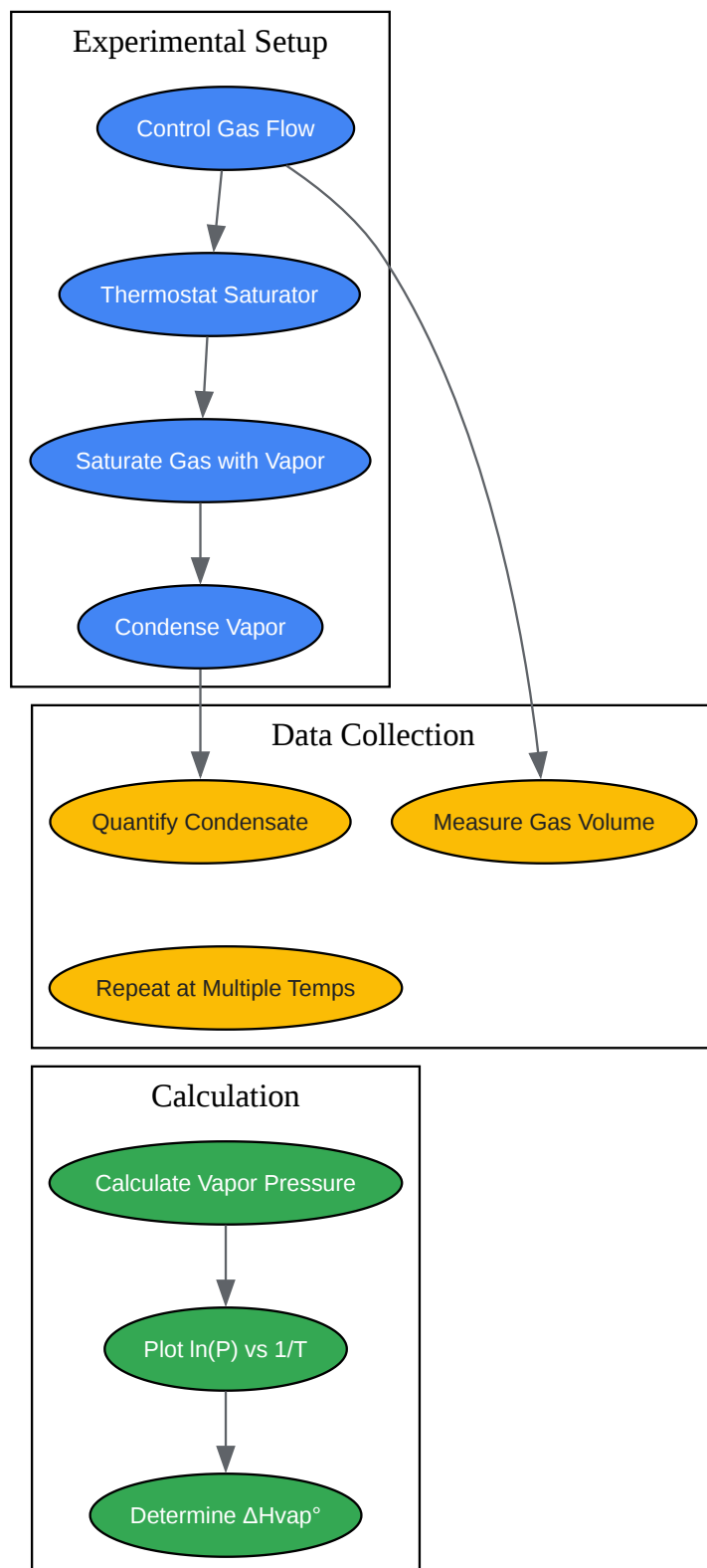
- **Apparatus Setup:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid **4-isopropylanisole**. The temperature of the saturator is controlled with high precision.
- **Saturation:** The carrier gas flows through the sample at a slow, controlled rate, allowing it to become saturated with the vapor of the substance.
- **Condensation and Quantification:** The gas-vapor mixture exits the saturator and passes through a condenser (a cold trap) where the vapor is quantitatively collected. The amount of condensed substance is determined by a suitable analytical method, such as gas chromatography or by measuring the mass loss of the saturator using a thermogravimetric analyzer (TGA).^[9]
- **Flow Rate Measurement:** The total volume of the carrier gas that has passed through the apparatus is accurately measured.
- **Vapor Pressure Calculation:** The partial pressure (p) of the substance at the saturation temperature (T) is calculated using the ideal gas law, assuming the vapor behaves ideally:

$$p = (n_{\text{substance}} / (n_{\text{substance}} + n_{\text{gas}})) \times P_{\text{total}} \approx (m / M) \times (R \times T_{\text{amb}}) / V_{\text{gas}}$$

where m is the mass of vapor transported, M is the molar mass, V_{gas} is the volume of carrier gas at ambient temperature T_{amb} , and R is the ideal gas constant.

- **Enthalpy of Vaporization:** The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature ($1/T$). According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta H_{\text{vap}}^\circ/R$, from which the enthalpy of vaporization can be calculated.

Workflow for Vapor Pressure Measurement by Transpiration

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Caption: Workflow for the transpiration method to determine vapor pressure.

Conclusion

While a comprehensive, experimentally verified dataset of the thermodynamic properties of **4-isopropylanisole** is not yet available, the protocols outlined in this guide represent the gold-standard methodologies for their determination. The data presented in Table 1, combining physical measurements with computational estimates, provides a strong foundation for researchers. For applications requiring high accuracy, the experimental determination of the enthalpy of combustion, heat capacity, and vapor pressure, following the detailed protocols described herein, is strongly recommended. Such data will be invaluable for the advancement of research and development in the pharmaceutical and chemical industries.

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